molecular formula C11H8N2O4 B2914471 Methyl 5-nitroquinoline-2-carboxylate CAS No. 2096987-90-3

Methyl 5-nitroquinoline-2-carboxylate

Cat. No.: B2914471
CAS No.: 2096987-90-3
M. Wt: 232.195
InChI Key: YBYJFDIHOYAREW-UHFFFAOYSA-N
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Description

Methyl 5-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with a nitro group at the 5-position and a carboxylate ester at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 2-methylquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are preferred .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-nitroquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    5-nitroquinoline: Lacks the carboxylate ester group but shares similar reactivity.

    2-methylquinoline-5-carboxylate: Similar structure but without the nitro group.

Uniqueness

Methyl 5-nitroquinoline-2-carboxylate is unique due to the presence of both the nitro and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

methyl 5-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9-6-5-7-8(12-9)3-2-4-10(7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYJFDIHOYAREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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